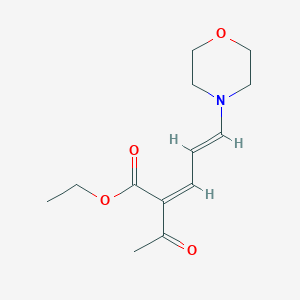![molecular formula C19H15BrClN3O3S B5089833 N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5089833.png)
N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that has been widely studied for its potential use in cancer therapy. This compound was first synthesized by Bayer AG in 1999 and has since been the subject of numerous scientific studies. In
Mechanism of Action
N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide 43-9006 works by inhibiting the activity of several protein kinases, including RAF kinase, which is important in the regulation of cell growth and proliferation. By inhibiting RAF kinase, N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide 43-9006 prevents the activation of the MAP kinase pathway, which is involved in cell proliferation and survival. This leads to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several protein kinases, including RAF kinase, as well as the VEGF and PDGF receptors, which are involved in angiogenesis. N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide 43-9006 has also been shown to induce apoptosis in cancer cells and inhibit the growth of several types of cancer cells in vitro and in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide 43-9006 is that it has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of several types of cancer cells in vitro and in animal models, and has also been shown to be effective in clinical trials. However, one limitation of N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide 43-9006 is that it has been shown to have off-target effects, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide 43-9006. One direction is the development of new and more potent inhibitors of RAF kinase, which may be more effective in cancer therapy. Another direction is the study of the off-target effects of N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide 43-9006, which may lead to the development of new drugs with fewer side effects. Finally, the study of the molecular mechanisms underlying the activity of N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide 43-9006 may lead to the development of new drugs that target the same pathways.
Synthesis Methods
N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide 43-9006 can be synthesized through a multistep process starting from 4-bromonitrobenzene and 3-chloroaniline. The first step involves the reduction of 4-bromonitrobenzene to 4-bromoaniline using tin and hydrochloric acid. The resulting 4-bromoaniline is then reacted with 3-chloroaniline in the presence of triethylamine to form N-(4-bromophenyl)-3-chloro-4-nitroaniline. This intermediate is then reduced to N-(4-bromophenyl)-3-chloro-4-aminophenol using tin and hydrochloric acid. Finally, this compound is reacted with benzenesulfonyl chloride in the presence of triethylamine to form N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide 43-9006.
Scientific Research Applications
N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide 43-9006 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several protein kinases, including RAF kinase, which is important in the regulation of cell growth and proliferation. N-(4-bromophenyl)-4-({[(3-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide 43-9006 has also been shown to inhibit the growth of several types of cancer cells in vitro and in animal models, including liver, kidney, and colon cancer.
properties
IUPAC Name |
1-[4-[(4-bromophenyl)sulfamoyl]phenyl]-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O3S/c20-13-4-6-16(7-5-13)24-28(26,27)18-10-8-15(9-11-18)22-19(25)23-17-3-1-2-14(21)12-17/h1-12,24H,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKJJLLWBCMCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

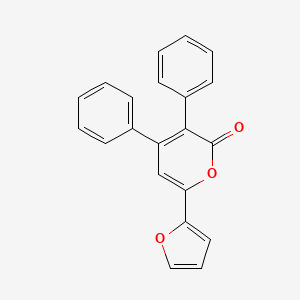
![9-(4-chlorophenyl)-4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5089769.png)
![1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene](/img/structure/B5089783.png)

![1-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B5089794.png)
![{1-[1-(2-methoxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B5089805.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)butanamide](/img/structure/B5089808.png)
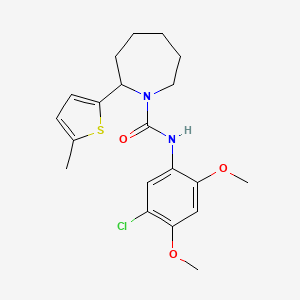
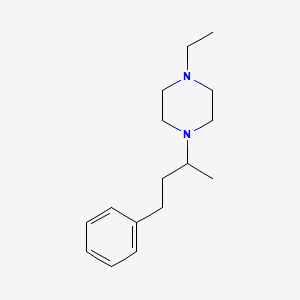
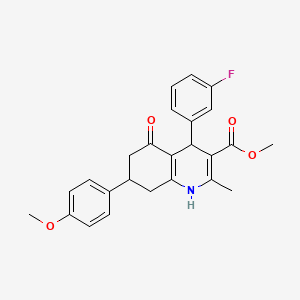
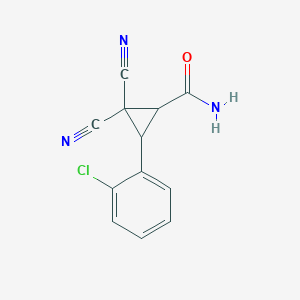
![6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5089847.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)
